N-[(4-methoxyphenyl)sulfonyl]tryptophan
Description
N-[(4-Methoxyphenyl)sulfonyl]tryptophan is a sulfonamide derivative of the amino acid tryptophan, where the amino group is modified with a 4-methoxyphenylsulfonyl moiety. This modification enhances the compound's stability and modulates its physicochemical properties, making it relevant in pharmaceutical and biochemical research.
Properties
Molecular Formula |
C18H18N2O5S |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C18H18N2O5S/c1-25-13-6-8-14(9-7-13)26(23,24)20-17(18(21)22)10-12-11-19-16-5-3-2-4-15(12)16/h2-9,11,17,19-20H,10H2,1H3,(H,21,22)/t17-/m0/s1 |
InChI Key |
VBZKTKSXUUPPES-KRWDZBQOSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Sulfonamide Phenyl Ring
N-[(4-Methylphenyl)sulfonyl]tryptophan
- Structure : The 4-methoxy group is replaced with a methyl group.
- Properties : The methyl group is less polar than methoxy, reducing solubility in polar solvents. Molecular weight is 358.41 g/mol (CAS 67850-42-4), slightly lower than the methoxy analog due to the absence of oxygen .
- Applications : Used in chiral separations and as a synthetic intermediate, similar to the methoxy variant but with altered lipophilicity .
N-{[4-(Acetylamino)phenyl]sulfonyl}-L-tryptophan
- Structure : Features an acetamido group at the para position.
- Molecular weight is higher (425.46 g/mol, ZINC5378510) .
- Biological Relevance: Enhanced interactions with enzymes or receptors due to additional H-bond donors/acceptors.
Aryl vs. Alkyl Sulfonyl Groups
N-Methylsulfonyl (Ms) Tryptophan
- Structure : Replaces the 4-methoxyphenyl group with a methylsulfonyl (Ms) group.
- Properties : Simpler structure with reduced steric hindrance. Lower molecular weight (278.32 g/mol) and higher solubility in aqueous media compared to aryl sulfonamides .
- Reactivity : More susceptible to nucleophilic attack due to the absence of aromatic stabilization.
Hybrid and Complex Derivatives
2-[(5-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide (7a)
- Structure : Integrates the 4-methoxyphenylsulfonyl group into a triazole-piperidine hybrid.
- The sulfonyl group aids in stabilizing the molecule’s conformation .
- Biological Activity : Demonstrated in hybrid compounds for antimicrobial or enzyme inhibition studies.
N-(4-((4-Methoxyphenyl)sulfonamido)naphthalen-1-yl)-N-((4-methoxyphenyl)sulfonyl)glycine (16b)
Carbamate-Protected Analogs
N-[[(4-Methoxyphenyl)methoxy]carbonyl]-L-tryptophan
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound Name | Molecular Weight (g/mol) | Solubility | Key Functional Group |
|---|---|---|---|
| N-[(4-Methoxyphenyl)sulfonyl]tryptophan | ~374.41* | Moderate in DMSO | 4-Methoxyphenylsulfonyl |
| N-[(4-Methylphenyl)sulfonyl]tryptophan | 358.41 | High in DMF | 4-Methylphenylsulfonyl |
| N-Methylsulfonyltryptophan | 278.32 | High in H₂O | Methylsulfonyl |
| N-{[4-(Acetylamino)phenyl]sulfonyl}-L-tryptophan | 425.46 | Low in H₂O | 4-Acetamidophenylsulfonyl |
*Estimated based on structural analogs.
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